

# Application Notes and Protocols: Synthesis of Dihydro- $\beta$ -ionol from $\beta$ -ionone via Birch Reduction

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## Compound of Interest

Compound Name: *beta-Ionol*

Cat. No.: *B3421568*

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## Abstract

This document provides a detailed protocol for the synthesis of dihydro- $\beta$ -ionol from  $\beta$ -ionone using the Birch reduction. This reduction method, employing an alkali metal in liquid ammonia with a proton source, is a classic and effective transformation in organic synthesis. These application notes are intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive guide to the experimental procedure, including reaction setup, work-up, purification, and characterization of the product. All quantitative data is presented in structured tables, and a graphical representation of the experimental workflow is provided.

## Introduction

Dihydro- $\beta$ -ionol, also known as 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol, is a valuable fragrance and flavor compound with a woody and floral scent. It also serves as a key intermediate in the synthesis of other important molecules in the fragrance industry. The Birch reduction offers a powerful method for the synthesis of dihydro- $\beta$ -ionol from the readily available starting material,  $\beta$ -ionone. This reaction specifically reduces the enone system of  $\beta$ -ionone to the corresponding allylic alcohol, dihydro- $\beta$ -ionol. The procedure involves the use of a dissolved alkali metal, typically sodium, in liquid ammonia in the presence of a proton donor.

## Reaction Scheme

The overall reaction for the Birch reduction of  $\beta$ -ionone to dihydro- $\beta$ -ionol is as follows:

Reactants:  $\beta$ -ionone, Sodium (Na), Liquid Ammonia ( $\text{NH}_3$ ), Proton Source (e.g.,  $\text{H}_2\text{O}$  or an alcohol) Product: Dihydro- $\beta$ -ionol

## Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the product is provided in the table below.

Property	$\beta$ -ionone (Starting Material)	Dihydro- $\beta$ -ionol (Product)
IUPAC Name	4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one	4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol[1]
Molecular Formula	$\text{C}_{13}\text{H}_{20}\text{O}$	$\text{C}_{13}\text{H}_{24}\text{O}$ [1]
Molecular Weight	192.30 g/mol	196.33 g/mol [1]
Appearance	Pale yellow liquid	White solid with a woody odour[1]
Boiling Point	126-128 °C at 12 mmHg	234 °C at 760 mmHg[1]
Melting Point	Not applicable	38-40 °C[1]
Solubility	Soluble in most organic solvents.	Soluble in common organic solvents[1]
CAS Number	14901-07-6	3293-47-8[1]

## Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of  $\beta$ -ionone and dihydro- $\beta$ -ionol.

Table 1:  $^1\text{H}$ -NMR Data ( $\text{CDCl}_3$ , 400 MHz)

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
$\beta$ -ionone	7.26	d, J=16.3 Hz	1H	CH=CHCO
6.09	d, J=16.3 Hz	1H	CH=CHCO	
2.29	s	3H	COCH <sub>3</sub>	
2.01	t, J=6.2 Hz	2H	CH <sub>2</sub> -C=	
1.70	s	3H	C=C-CH <sub>3</sub>	
1.60	t, J=6.2 Hz	2H	CH <sub>2</sub> -CH <sub>2</sub> -C=	
1.45	sextet, J=6.2 Hz	2H	C(CH <sub>3</sub> ) <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub>	
1.01	s	6H	C(CH <sub>3</sub> ) <sub>2</sub>	
Dihydro- $\beta$ -ionol	3.82	m	1H	CHOH
2.00 - 1.80	m	4H	CH <sub>2</sub> -C= and CH <sub>2</sub> -CH(OH)	
1.63	s	3H	C=C-CH <sub>3</sub>	
1.55 - 1.40	m	4H	C(CH <sub>3</sub> ) <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub>	
1.20	d, J=6.2 Hz	3H	CH(OH)CH <sub>3</sub>	
0.98	s	6H	C(CH <sub>3</sub> ) <sub>2</sub>	

Table 2: <sup>13</sup>C-NMR Data (CDCl<sub>3</sub>, 100 MHz)

Compound	Chemical Shift ( $\delta$ , ppm)
$\beta$ -ionone	198.3, 145.0, 136.1, 132.9, 129.8, 39.4, 34.1, 33.0, 28.6 (2C), 27.0, 21.6, 19.1
Dihydro- $\beta$ -ionol	135.5, 128.2, 67.8, 40.0, 39.8, 35.0, 32.9, 28.8 (2C), 23.5, 21.7, 19.3

Table 3: IR Data (thin film,  $\text{cm}^{-1}$ )

Compound	Key Absorptions ( $\text{cm}^{-1}$ )	Assignment
$\beta$ -ionone	2960 (s), 1670 (s), 1610 (m), 1360 (m), 980 (m)	C-H stretch, C=O stretch (conjugated), C=C stretch, C-H bend, =C-H bend (trans)
Dihydro- $\beta$ -ionol	3350 (br, s), 2960 (s), 1450 (m), 1375 (m), 1070 (m)	O-H stretch, C-H stretch, C-H bend, C-H bend, C-O stretch

## Experimental Protocol

This protocol is based on established procedures for Birch reductions and has been adapted for the synthesis of dihydro- $\beta$ -ionol from  $\beta$ -ionone.[\[2\]](#)

## Materials and Equipment

- Reagents:
  - $\beta$ -ionone (97%)
  - Sodium metal, stored under mineral oil
  - Anhydrous liquid ammonia
  - Anhydrous tetrahydrofuran (THF) or diethyl ether
  - Proton source: Deionized water or absolute ethanol
  - Ammonium chloride (solid)
  - Diethyl ether (for extraction)
  - Saturated aqueous sodium chloride solution (brine)
  - Anhydrous magnesium sulfate or sodium sulfate
- Equipment:

- Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet/outlet
- Low-temperature thermometer
- Dry ice/acetone bath
- Cannula for liquid transfer
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography (silica gel)

## Procedure

### Reaction Setup

- Assemble a three-necked round-bottom flask with a magnetic stir bar, a dry ice/acetone condenser, and a gas inlet. Ensure all glassware is thoroughly dried.
- Place the flask in a dry ice/acetone bath to cool to approximately -78 °C.
- Through the gas inlet, condense anhydrous liquid ammonia into the flask. For a reaction on a 26 mmol scale (approximately 5g of  $\beta$ -ionone), around 50-75 mL of liquid ammonia is typically sufficient.

### Reaction Execution

- Once the desired volume of liquid ammonia is collected, add anhydrous THF or diethyl ether (approximately 50 mL) to the flask with stirring.
- In a separate, dry flask, prepare a solution of  $\beta$ -ionone (1.0 eq.) in the same anhydrous solvent (e.g., 5.0 g, 26.0 mmol in 25 mL of THF).
- To the stirred liquid ammonia solution, carefully add small, freshly cut pieces of sodium metal (approx. 2.5-3.0 eq., e.g., 1.5 - 1.8 g, 65-78 mmol) until a persistent deep blue color is

observed. This indicates the presence of solvated electrons.

- Slowly add the solution of  $\beta$ -ionone to the sodium-ammonia solution over 15-20 minutes.
- After the addition of  $\beta$ -ionone, add the proton source. If using water, add it dropwise (1.0 eq., e.g., 0.47 g, 26.0 mmol). If using ethanol, it can be added as a solution in the reaction solvent.
- Allow the reaction to stir at -78 °C for 1-2 hours. The disappearance of the blue color indicates the consumption of the solvated electrons.

#### Work-up

- Quench the reaction by the slow and careful addition of solid ammonium chloride in small portions until the blue color, if any remains, is discharged.
- Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
- To the remaining residue, add deionized water (e.g., 50 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

#### Purification

- Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
- Collect the fractions containing the product (monitored by TLC) and concentrate them under reduced pressure to afford pure dihydro- $\beta$ -ionol.

Expected Yield: 70-80%

## Workflow Diagram

The following diagram illustrates the key steps in the synthesis of dihydro- $\beta$ -ionol from  $\beta$ -ionone via Birch reduction.



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## References

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- 2. JPS61134332A - Production of dihydro-beta-ionol - Google Patents [patents.google.com]
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